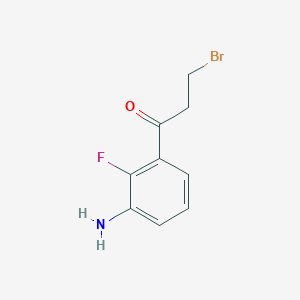

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one

Description

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted with a bromine atom at the third carbon and a 3-amino-2-fluorophenyl group at the first carbon. The compound’s molecular formula is C₉H₈BrFNO, with a molecular weight of 260.07 g/mol. Its structure combines electron-withdrawing (fluoro, bromo) and electron-donating (amino) groups, creating a unique electronic environment that influences its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

1-(3-amino-2-fluorophenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H9BrFNO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2 |

InChI Key |

MSXGESQGXNQLMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-Amino-2-fluorophenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution: New derivatives with different functional groups replacing the bromine atom.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Variations

2.1.1 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one (CAS 1804204-11-2)

- Key Differences : Replaces the fluorine atom at the phenyl 2-position with iodine.

- Impact: Steric Effects: Iodine’s larger atomic radius (1.98 Å vs. Electronic Effects: Reduced electronegativity (iodine: 2.66 vs. fluorine: 3.98) diminishes the electron-withdrawing effect, which may influence hydrogen-bond donor/acceptor capacity . Molecular Weight: Higher molecular weight (352.99 g/mol vs. 260.07 g/mol) due to iodine substitution.

2.1.2 1-(3-Amino-2-fluorophenyl)ethanone (CAS 1262098-06-5)

- Key Differences: Lacks the bromopropan-1-one chain, featuring only a methyl ketone (ethanone).

- Hydrogen Bonding: Reduced complexity in intermolecular interactions compared to the brominated analog .

Functional Group Comparisons

2.2.1 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Key Features: Contains a β-amino ketone scaffold with bromine and chlorine substituents.

- Structural Insights: Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, classified as R₂²(12) rings using graph-set analysis (Bernstein et al., 1995) . Demonstrates the role of amino and halogen groups in directing crystal packing, a phenomenon likely applicable to the target compound.

2.2.2 2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Key Differences: Substitutes halogens with methyl groups and modifies the amino group (methylamino vs. primary amino).

- Impact: Electronic Environment: Methyl groups are electron-donating, contrasting with the electron-withdrawing fluoro/bromo groups in the target compound. Biological Relevance: Methylamino ketones are often explored for psychoactive properties (e.g., cathinones), though the target compound’s bioactivity remains unstudied .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Interactions |

|---|---|---|---|---|

| 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one | C₉H₈BrFNO | 260.07 | Br, F, NH₂ | Potential N–H⋯O/F/Br interactions |

| 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one | C₉H₉BrINO | 352.99 | Br, I, NH₂ | Steric hindrance from iodine |

| 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one | C₂₁H₁₆BrClNO | 412.72 | Br, Cl, NH | N–H⋯O hydrogen bonds (R₂²(12)) |

| 1-(3-Amino-2-fluorophenyl)ethanone | C₈H₈FNO | 153.15 | F, NH₂ | Simpler H-bonding network |

Research Findings and Implications

- Hydrogen Bonding: The target compound’s amino and carbonyl groups likely engage in N–H⋯O hydrogen bonds, similar to those observed in β-amino ketones (). Graph-set analysis (Bernstein et al., 1995) could classify these interactions .

- Comparisons with iodinated analogs suggest halogen size critically influences lattice stability .

- Reactivity: Bromine’s presence offers avenues for Suzuki or Ullmann couplings, distinguishing it from non-halogenated analogs like 1-(3-Amino-2-fluorophenyl)ethanone .

Biological Activity

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Structural Characteristics

The compound features an amino group, a bromopropanone moiety, and a fluorinated aromatic ring. These functional groups play critical roles in the compound's biological interactions:

- Amino Group : Capable of forming hydrogen bonds with enzymes and receptors.

- Fluorine Atom : Enhances lipophilicity, potentially improving bioavailability and binding affinity.

- Bromine Atom : Increases reactivity and may influence the compound's pharmacokinetic properties.

The biological activity of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Preliminary studies suggest that it may modulate cellular signaling and metabolic processes by inhibiting key enzymes or receptors.

Pharmacological Studies

Research has indicated that compounds similar to 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one exhibit varying degrees of biological activity, particularly in cancer research. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:

Study on Acute Myeloid Leukemia (AML)

A phenotypic screen identified small molecules capable of stimulating differentiation in AML cell lines. Among these, derivatives similar to 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one demonstrated significant activity, suggesting potential therapeutic applications in hematological malignancies .

In Vivo Studies

In vivo experiments using male CD-1 mice showed that compounds with structural similarities exhibited moderate clearance rates and favorable pharmacokinetic profiles. A significant correlation was observed between metabolic stability and cytotoxic efficacy, indicating the importance of structural modifications for enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.